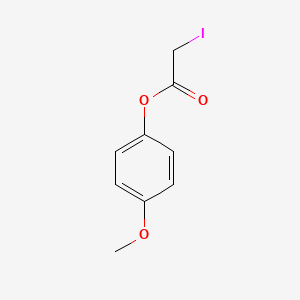
4-Methoxyphenyl 2-iodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 2-iodoacetate is an organic compound with the molecular formula C9H9IO3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an iodoacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxyphenyl 2-iodoacetate can be synthesized through several methods. One common approach involves the esterification of 4-methoxyphenol with iodoacetic acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic environment to proceed efficiently. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 2-iodoacetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoacetate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include 4-methoxyphenyl derivatives with various functional groups replacing the iodine atom.
Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Products include 4-methoxyphenyl ethanol.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 2-iodoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methoxyphenyl 2-iodoacetate involves its reactivity with various biological molecules. The iodoacetate group can alkylate thiol groups in proteins, leading to the inhibition of enzyme activities. This alkylation can disrupt metabolic pathways and cellular functions, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyphenyl acetate
- 4-Methoxyphenyl propionate
- 4-Methoxyphenyl butyrate
Uniqueness
4-Methoxyphenyl 2-iodoacetate is unique due to the presence of the iodoacetate group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in substitution reactions and as a biochemical probe.
Propiedades
Fórmula molecular |
C9H9IO3 |
|---|---|
Peso molecular |
292.07 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 2-iodoacetate |
InChI |
InChI=1S/C9H9IO3/c1-12-7-2-4-8(5-3-7)13-9(11)6-10/h2-5H,6H2,1H3 |
Clave InChI |
AVORYHAJAIZPDX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-(2-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]benzoyl}-3-methoxy-3-oxopropyl)benzoate](/img/structure/B14138179.png)
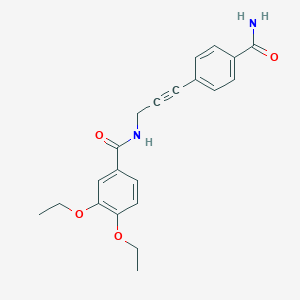
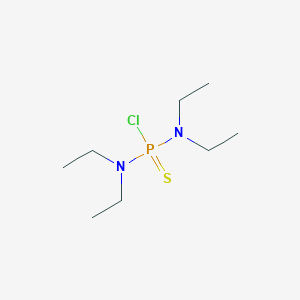
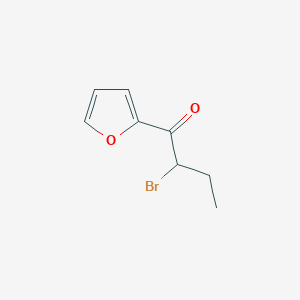
![4,10-Bis(bis(4-methoxyphenyl)amino)naphtho[7,8,1,2,3-nopqr]tetraphene-6,12-dione](/img/structure/B14138204.png)
![1-{[2-Chloro-2-(4-methoxyphenyl)ethyl]sulfanyl}-4-methoxybenzene](/img/structure/B14138208.png)
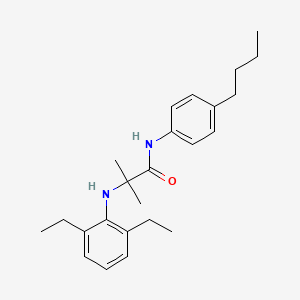


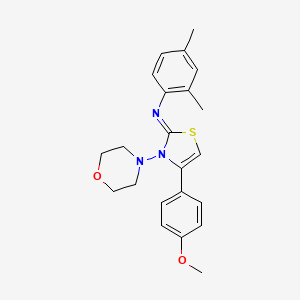
![N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]furan-2-carboxamide](/img/structure/B14138239.png)
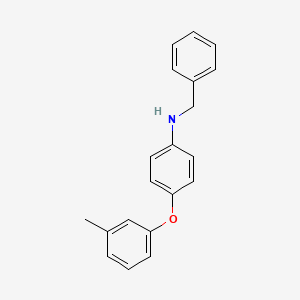
![Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane](/img/structure/B14138253.png)
